1-Tert-butyl-3-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

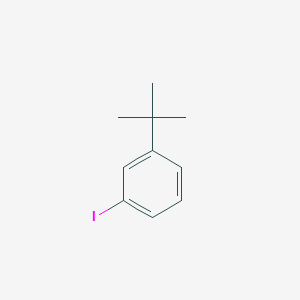

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSRDFXDIXEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348521 | |

| Record name | 1-tert-butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58164-02-6 | |

| Record name | 1-tert-butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58164-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Tert-butyl-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Tert-butyl-3-iodobenzene (CAS No: 58164-02-6), a key intermediate in organic synthesis. The document presents quantitative data in a structured format, details standard experimental methodologies for property determination, and illustrates a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound is an oily, transparent liquid at room temperature.[1][2] Its molecular structure, featuring a bulky tert-butyl group and an iodine atom on a benzene ring, dictates its physical characteristics. The primary intermolecular forces are van der Waals dispersion forces, which increase with the size of the halogen atom, influencing properties like the boiling point.[3]

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₃I | - |

| Molecular Weight | 260.11 | g/mol |

| Boiling Point | 244.6 ± 9.0 | °C at 760 mmHg |

| Density | 1.5 ± 0.1 | g/cm³ |

| Refractive Index (n₂₀/D) | 1.559 | - |

| Flash Point | 107.0 ± 7.7 | °C |

| Melting Point | N/A | °C |

| Vapor Pressure | 0.0 ± 0.5 | mmHg at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 4.94 | - |

(Data sourced from Chemsrc[4], ChemBK[5], and PubChem[6])

Experimental Protocols for Property Determination

While specific experimental reports for the determination of this compound's properties are not publicly detailed, the following sections describe the standard methodologies used for measuring these key physical constants for liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by several methods:

-

Distillation Method : A simple or fractional distillation is a common method for purification and can simultaneously be used to determine the boiling point. The liquid is heated in a flask with boiling chips, and the temperature of the vapor that distills is measured. The stable temperature recorded when the bulk of the material distills corresponds to the boiling point at the measured atmospheric pressure.[7]

-

Thiele Tube Method : This micro-scale method is highly efficient for determining a boiling point with a small amount of sample. The liquid is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. A rapid stream of bubbles emerges from the capillary as the boiling point is exceeded. The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8]

-

Reflux Method : A reflux apparatus, where vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor path below the condenser will register a stable temperature corresponding to the boiling point of the liquid at that pressure.[7] It's crucial to ensure the thermometer bulb is fully immersed in the hot vapors to avoid erroneously low readings.[7]

Density Measurement

Density is the mass per unit volume of a substance. Standard methods for liquid chemicals are governed by ASTM protocols.

-

Pycnometry (e.g., ASTM D1480) : This is a highly accurate, though time-consuming, method. A pycnometer, a glass flask with a precisely known volume, is weighed empty, then filled with the sample liquid. The filled pycnometer is brought to a constant temperature in a water bath and then weighed again. The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.[1][9]

-

Digital Density Meter (e.g., ASTM D4052) : This modern, rapid method uses an oscillating U-tube. The liquid sample is injected into the tube, and the instrument measures the change in the oscillation frequency caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[1][10] This method is suitable for liquids with viscosities up to 15,000 mm²/s and vapor pressures below 100 kPa at the test temperature.[10]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property used for substance identification and purity assessment.[11]

-

Abbe Refractometer : This is a classic instrument for measuring the refractive index. A few drops of the liquid sample are placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample. The refractometer measures the critical angle of total internal reflection between the prism and the sample. This angle is used to calculate the refractive index.[11] The measurement is temperature-dependent, so the temperature (usually 20°C) is controlled and reported.[11]

-

Digital Refractometers : Modern digital instruments also operate on the principle of total internal reflection. They use an LED light source and a high-resolution optical sensor to detect the critical angle. These instruments offer high accuracy and automated measurements.[12]

Synthetic Pathway and Workflow

This compound is typically synthesized from its corresponding aniline precursor, 3-tert-butylaniline, via a Sandmeyer-type reaction. This process involves two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with an iodide ion.[2][13] The iodination step of the Sandmeyer reaction, unlike chlorination or bromination, often does not require a copper(I) catalyst.[2][13]

Caption: General workflow for the synthesis of this compound.

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. store.astm.org [store.astm.org]

- 5. chembk.com [chembk.com]

- 6. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. matestlabs.com [matestlabs.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. mt.com [mt.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Discovery of 1-Tert-butyl-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-3-iodobenzene, a valuable building block in organic synthesis. Due to the directing effects of the tert-butyl group, the synthesis of the meta-substituted isomer requires a multi-step approach, which will be detailed herein. This document outlines the primary synthetic route, including experimental protocols, and discusses the challenges associated with its preparation.

Discovery and Background

The specific historical discovery of this compound is not well-documented in readily available scientific literature. Its emergence is likely tied to the broader development of synthetic methodologies for substituted aromatic compounds, particularly the Sandmeyer reaction, which was discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provides a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. The synthesis of this compound is a direct application of this classical and powerful transformation.

Synthetic Pathways

The regioselective synthesis of this compound is most effectively achieved through a multi-step pathway starting from tert-butylbenzene. Direct iodination of tert-butylbenzene is not a viable method for obtaining the meta-isomer as the major product because the tert-butyl group is an ortho-para directing group in electrophilic aromatic substitution.[3][4] The primary route therefore involves the nitration of tert-butylbenzene, followed by the separation of the meta-nitro isomer, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom.

Step 1: Nitration of Tert-butylbenzene

The initial step involves the nitration of tert-butylbenzene using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho, meta, and para isomers of nitro-tert-butylbenzene.

Experimental Protocol:

-

To a stirred and cooled (0-5 °C) mixture of tert-butylbenzene (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

-

The reaction is then quenched by pouring it onto crushed ice, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4).

-

The solvent is removed under reduced pressure to yield the crude mixture of nitro-tert-butylbenzene isomers.

Quantitative Data:

The nitration of tert-butylbenzene yields a mixture of isomers. The approximate distribution is as follows:

| Isomer | Percentage Yield |

| ortho-nitro-tert-butylbenzene | ~12-16% |

| meta-nitro-tert-butylbenzene | ~8.5-11.5% |

| para-nitro-tert-butylbenzene | ~72-80%[3][4][5] |

Step 2: Separation of 1-Tert-butyl-3-nitrobenzene

Due to the low yield of the desired meta-isomer, an efficient separation from the more abundant ortho and para isomers is crucial. This can be achieved through careful fractional distillation under reduced pressure or by column chromatography.[6]

Step 3: Reduction of 1-Tert-butyl-3-nitrobenzene to 3-Tert-butylaniline

The isolated 1-tert-butyl-3-nitrobenzene is then reduced to the corresponding aniline. Common methods for this reduction include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using SnCl2):

-

1-Tert-butyl-3-nitrobenzene (1.0 eq) is dissolved in ethanol.

-

A solution of tin(II) chloride dihydrate (excess, e.g., 3-5 eq) in concentrated hydrochloric acid is added to the nitro compound solution.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous potassium carbonate.

-

The solvent is evaporated under reduced pressure, and the crude 3-tert-butylaniline can be purified by vacuum distillation.[7]

Step 4: Sandmeyer Reaction of 3-Tert-butylaniline

The final step is the conversion of 3-tert-butylaniline to this compound via the Sandmeyer reaction. This involves the formation of a diazonium salt followed by its reaction with an iodide salt.

Experimental Protocol:

-

3-Tert-butylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.

-

In a separate flask, a solution of potassium iodide (1.2-1.5 eq) in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the potassium iodide solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

The mixture is cooled, and the product is extracted with diethyl ether.

-

The organic layer is washed with a solution of sodium thiosulfate (to remove any excess iodine), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation.[8]

Characterization Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 58164-02-6[9][10] |

| Molecular Formula | C10H13I[9][10] |

| Molecular Weight | 260.11 g/mol [9] |

| Appearance | Liquid |

| Boiling Point | 107 °C at 760 mmHg[11] |

| Density | ~1.4 g/cm³ |

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process that relies on classical organic reactions. The key challenge lies in the initial nitration of tert-butylbenzene, which produces a low yield of the desired meta-isomer. However, with careful separation and purification at each stage, the target compound can be obtained in sufficient purity for its use as a versatile intermediate in the development of novel pharmaceuticals and other advanced materials. The Sandmeyer reaction remains the cornerstone for the regioselective introduction of iodine in the final step, highlighting its enduring importance in synthetic organic chemistry.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. This compound | 58164-02-6 [chemicalbook.com]

- 10. 58164-02-6|1-(tert-Butyl)-3-iodobenzene|BLD Pharm [bldpharm.com]

- 11. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]

IUPAC name for 1-(tert-butyl)-3-iodobenzene

An In-Depth Technical Guide to 1-(tert-butyl)-3-iodobenzene

Authored by: Gemini

Publication Date: December 30, 2025

Version: 1.0

This technical guide provides a comprehensive overview of 1-(tert-butyl)-3-iodobenzene, a key organoiodine intermediate in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. It details the compound's physicochemical properties, provides explicit experimental protocols for its synthesis and subsequent derivatization, and illustrates its synthetic utility through logical workflow diagrams. The content emphasizes the compound's role as a versatile building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Introduction

1-(tert-butyl)-3-iodobenzene (IUPAC name) is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the meta-positions. The presence of the sterically bulky tert-butyl group provides unique solubility and electronic properties, while the carbon-iodine bond serves as a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl halides in common cross-coupling reactions, making 1-(tert-butyl)-3-iodobenzene a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is most prominently demonstrated in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, which are foundational methods in modern drug discovery and development.[2][3] This guide consolidates essential data and methodologies related to this compound to facilitate its effective use in a research and development setting.

Physicochemical Properties

The key chemical and physical properties of 1-(tert-butyl)-3-iodobenzene are summarized below. This data has been aggregated from various chemical suppliers and databases to provide a reliable reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(tert-butyl)-3-iodobenzene | [4] |

| CAS Number | 58164-02-6 | [4] |

| Molecular Formula | C₁₀H₁₃I | [4] |

| Molecular Weight | 260.11 g/mol | [4] |

| Appearance | Clear orange to red liquid | [1] |

| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg | - |

| Density | 1.5 ± 0.1 g/cm³ | - |

| Flash Point | 107.0 ± 7.7 °C | - |

| InChI Key | DZOSRDFXDIXEEL-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)c1cccc(I)c1 | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | - |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-(tert-butyl)-3-iodobenzene and its application in two fundamental cross-coupling reactions.

Synthesis of 1-(tert-butyl)-3-iodobenzene via Sandmeyer-type Reaction

This protocol describes the synthesis from 3-tert-butylaniline, a common starting material. The procedure involves a two-step sequence: diazotization of the aniline followed by an in-situ reaction with potassium iodide.

Materials:

-

3-tert-butylaniline

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether (or Dichloromethane)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Starch-iodide paper

Procedure:

-

Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-tert-butylaniline (0.10 mol) with concentrated HCl (30 mL) and water (30 mL). Stir the mixture until a homogenous slurry or solution of the anilinium salt is formed. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in water (25 mL) and cool it in an ice bath. Add this cold NaNO₂ solution dropwise to the stirred amine salt suspension from step 1. Maintain the internal temperature strictly between 0 and 5 °C. The addition should be slow enough to prevent the evolution of brown nitrogen dioxide gas. After the addition is complete, test for excess nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes.

-

Iodination: In a separate beaker, dissolve potassium iodide (0.15 mol) in water (50 mL). Slowly add this KI solution to the cold diazonium salt solution. A dark, heavy oil will begin to form, and nitrogen gas will evolve.

-

Decomposition: After the addition of KI is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm slowly to room temperature. To ensure complete decomposition of the diazonium salt, gently heat the mixture on a water bath (around 50-60 °C) until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), then with saturated Na₂S₂O₃ solution (to remove excess iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The crude product is a dark oil. Purify by vacuum distillation to obtain 1-(tert-butyl)-3-iodobenzene as a clear liquid.

Suzuki-Miyaura Cross-Coupling of 1-(tert-butyl)-3-iodobenzene

This protocol describes a representative Suzuki-Miyaura reaction to synthesize a substituted biaryl compound, demonstrating the utility of the title compound as a synthetic building block.[5][6]

Materials:

-

1-(tert-butyl)-3-iodobenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (or Toluene/Ethanol mixture)

-

Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(tert-butyl)-3-iodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Key Synthetic Pathways and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis of 1-(tert-butyl)-3-iodobenzene and its subsequent use in a representative cross-coupling reaction.

Caption: Synthesis workflow for 1-(tert-butyl)-3-iodobenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 6. ortho-Carbaborane Derivatives of Indomethacin as Cyclooxygenase (COX)-2 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tert-butyl-3-iodobenzene (CAS: 58164-02-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-3-iodobenzene, a versatile aromatic building block. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its applications in organic synthesis, with a focus on its potential relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₃I.[1] Its structure features a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and physical characteristics to the molecule. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58164-02-6 | [1] |

| Molecular Formula | C₁₀H₁₃I | [1] |

| Molecular Weight | 260.11 g/mol | [1] |

| Appearance | Not explicitly found, likely a liquid | |

| Boiling Point | 244.6 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 107.0 ± 7.7 °C | [3] |

| LogP | 4.94 | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra were not found in the literature search, predicted data and typical chemical shifts for similar structures are available.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]+ | 260.00565 |

| [M+H]+ | 261.01348 |

| [M+Na]+ | 282.99542 |

| [M+K]+ | 298.96936 |

| [M+NH₄]+ | 278.04002 |

| Data sourced from PubChemLite, predicted using CCSbase. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The tert-butyl group will appear as a singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm).[4] The aromatic protons will appear as multiplets in the downfield region (typically between 7.0 and 8.0 ppm), with splitting patterns dictated by their coupling to each other.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzene ring and the tert-butyl group. The carbons of the tert-butyl group will appear in the aliphatic region (around 30-35 ppm for the methyl carbons and the quaternary carbon).[5] The aromatic carbons will resonate in the downfield region (typically 120-150 ppm), with the carbon attached to the iodine atom showing a characteristic chemical shift.[4]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, primarily due to the presence of the iodo group, which can readily participate in a variety of cross-coupling reactions.

Synthesis

A common and effective method for the synthesis of aryl iodides from the corresponding anilines is the Sandmeyer reaction.[3][6] The following is a detailed experimental protocol for the synthesis of this compound from 3-tert-butylaniline, adapted from a general procedure for aprotic diazotization-iodination.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

3-tert-butylaniline

-

tert-Butyl nitrite (tBuONO)

-

Potassium iodide (KI)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-tert-butylaniline (1.0 eq) and potassium iodide (2.5 eq) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite (2.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and heat the reaction mixture to 60 °C. Stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis workflow for this compound.

Reactivity in Cross-Coupling Reactions

The carbon-iodine bond in this compound is relatively weak, making it an excellent electrophile in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

-

Add a mixture of toluene, ethanol, and degassed water as the solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]

Experimental Protocol: Heck Reaction of this compound with an Alkene

Materials:

-

This compound

-

Alkene (e.g., styrene or n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the alkene (1.1-1.5 eq), the base (e.g., Et₃N, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Add DMF as the solvent.

-

Heat the reaction mixture (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][10]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

Procedure:

-

In a reaction flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in triethylamine.

-

Degas the solution by bubbling with an inert gas.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium iodide salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Applications in Drug Development

Aryl iodides are crucial building blocks in the synthesis of many pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.[11][12] While no specific drug has been identified in the literature as being synthesized directly from this compound, its structural motifs are present in various kinase inhibitors. The cross-coupling reactions described above are fundamental to the synthesis of the biaryl and aryl-alkynyl scaffolds found in many of these drugs.

For instance, the general structure of many tyrosine kinase inhibitors involves a heterocyclic core linked to substituted aryl groups. The tert-butylphenyl moiety can be found in some biologically active molecules, where it can provide steric bulk and influence binding to the target protein.

Potential Relevance to Kinase Inhibitor Synthesis:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Many small molecule inhibitors targeting kinases in this pathway have been developed. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions where substituted aryl halides, such as this compound, could serve as key starting materials for introducing specific aryl fragments.

Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific hazard information is summarized in Table 3.

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility is primarily demonstrated through its participation in a range of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed pharmaceuticals were not explicitly found, its structural features and reactivity profile make it a relevant starting material for the synthesis of novel bioactive compounds, including potential kinase inhibitors. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this compound in a research and development setting. Further exploration of its use in the synthesis of targeted libraries of compounds for screening against various biological targets could unveil its full potential in drug discovery.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]

- 3. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]

- 5. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Tert-butyl-3-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-tert-butyl-3-iodobenzene, a key aromatic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its application in cross-coupling reactions, and illustrates a representative synthetic workflow.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound valued for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel organic materials. Its chemical structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃I | [1] |

| Molecular Weight | 260.11 g/mol | [1] |

| CAS Number | 58164-02-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 107.0 ± 7.7 °C |

Experimental Protocol: Sonogashira Coupling of this compound

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a transformation of significant importance in medicinal chemistry and materials science. Below is a detailed methodology for a representative Sonogashira coupling reaction.

Reaction Scheme:

An aryl iodide, such as this compound, reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a disubstituted alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA) via syringe. The typical solvent-to-base ratio is 4:1 (v/v).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Analysis: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3][4][5][6]

Experimental Workflow: Synthesis of a Disubstituted Alkyne via Sonogashira Coupling

The following diagram illustrates the logical workflow for the synthesis and purification of a disubstituted alkyne using this compound as a starting material in a Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

References

- 1. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. oiv.int [oiv.int]

- 5. hzdr.de [hzdr.de]

- 6. jeol.com [jeol.com]

Interpreting the 1H NMR spectrum of "1-Tert-butyl-3-iodobenzene"

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Tert-butyl-3-iodobenzene

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a disubstituted aromatic compound. The interpretation of the spectrum is crucial for the structural elucidation and purity assessment of this chemical, which is pertinent for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the expected spectral features, provides a standardized experimental protocol, and uses visualizations to clarify structural and signaling relationships.

Predicted 1H NMR Spectral Data

The structure of this compound dictates a specific set of signals in its 1H NMR spectrum. The molecule has two main groups of protons: the aliphatic protons of the tert-butyl group and the aromatic protons on the benzene ring. Due to the meta-substitution pattern, the four aromatic protons are chemically non-equivalent, leading to a complex but interpretable spectrum.

The quantitative data, based on established principles of NMR spectroscopy and analysis of similar structures, are summarized below.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| -C(CH3)3 | ~1.31 | 9H | Singlet (s) | N/A |

| H-6 | ~7.25 - 7.35 | 1H | Doublet of Doublets (dd) | 3JH6-H5 ≈ 7.8, 4JH6-H2 ≈ 1.6 |

| H-5 | ~7.10 - 7.20 | 1H | Triplet (t) | 3JH5-H6 ≈ 3JH5-H4 ≈ 7.8 |

| H-4 | ~7.50 - 7.60 | 1H | Doublet of Doublets (dd) | 3JH4-H5 ≈ 7.8, 4JH4-H2 ≈ 1.8 |

| H-2 | ~7.65 - 7.75 | 1H | Triplet (t) or Singlet (s) | 4JH2-H6 ≈ 4JH2-H4 ≈ 1.7 |

Note: The predicted chemical shifts and coupling constants are based on the analysis of substituent effects. The tert-butyl group is weakly electron-donating, causing a slight shielding (upfield shift) of ortho and para protons. Iodine exhibits a combination of inductive electron-withdrawal and anisotropic effects, generally leading to deshielding (downfield shift) of adjacent protons. Actual experimental values may vary based on solvent and spectrometer frequency.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution 1H NMR spectrum is detailed below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl3) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

A standard pulse-acquire sequence is used.[2]

-

Key acquisition parameters include:

-

Spectral Width: Typically set to encompass the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Usually 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Typically 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

A Fourier transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The baseline is corrected to be flat.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons corresponding to each peak.

-

Peak picking is performed to identify the precise chemical shifts of all signals.

Visualization of Structure and Signaling Relationships

Graphviz diagrams are provided to illustrate the molecular structure and the coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound with labeled proton positions.

Caption: Coupling (J) relationships between the aromatic protons of this compound.

Detailed Spectral Interpretation

1. Aliphatic Region:

-

Tert-butyl Protons (-C(CH3)3): A prominent singlet is observed in the upfield region, typically around 1.31 ppm.[3] This signal integrates to nine protons, consistent with the three equivalent methyl groups of the tert-butyl substituent.[4] Its singlet nature arises from the absence of adjacent protons to couple with.

2. Aromatic Region: The aromatic region (typically 7.0-8.0 ppm) displays signals for the four non-equivalent ring protons.[5][6] The substitution pattern and the electronic effects of the substituents determine their chemical shifts and splitting patterns.

-

Proton H-5: This proton is expected to appear as a triplet around 7.10-7.20 ppm. It is coupled to two ortho protons, H-4 and H-6. Assuming the ortho coupling constants (3JH5-H4 and 3JH5-H6) are nearly identical (typically 7-10 Hz), the signal resolves into a triplet according to the n+1 rule (where n=2).[7]

-

Proton H-6: Located ortho to the electron-donating tert-butyl group, this proton is expected to be relatively shielded and appear further upfield compared to H-2 and H-4. It is coupled to H-5 (ortho coupling, 3J ≈ 7-10 Hz) and H-2 (meta coupling, 4J ≈ 2-3 Hz). This results in a doublet of doublets.

-

Proton H-4: This proton is ortho to the iodine atom and meta to the tert-butyl group. The deshielding effect of the iodine places its signal downfield. It couples with H-5 (ortho) and H-2 (meta), giving rise to a doublet of doublets.

-

Proton H-2: Situated between the two bulky substituents, this proton experiences the most distinct chemical environment. It is meta-coupled to both H-4 and H-6. If the two meta coupling constants are resolved, it appears as a triplet (or more accurately, a triplet-like multiplet). Due to the small magnitude of meta couplings (4J ≈ 2-3 Hz), this signal might also appear as a broadened singlet in lower-resolution spectra. Its position is significantly downfield due to the proximity of the iodine atom.

Conclusion

The 1H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The key spectral features are a nine-proton singlet in the aliphatic region for the tert-butyl group and a set of four distinct multiplets in the aromatic region. The specific chemical shifts and coupling patterns of the aromatic protons are governed by the meta-substitution and the electronic properties of the tert-butyl and iodo substituents. This comprehensive analysis provides a robust framework for researchers to interpret the spectrum, confirm the molecular structure, and assess the purity of the compound.

References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Tert-butyl-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-tert-butyl-3-iodobenzene. In the absence of publicly available experimental spectra, this guide presents predicted chemical shift values derived from established substituent chemical shift (SCS) principles. A detailed, standardized experimental protocol for the acquisition of such a spectrum is also provided for researchers seeking to verify these predictions or analyze similar compounds.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for the carbon atoms of this compound have been predicted by utilizing the known substituent effects of a tert-butyl group and an iodine atom on the baseline chemical shift of a benzene ring. The standard ¹³C NMR chemical shift for benzene is approximately 128.5 ppm.[1] The substituent chemical shift (SCS) values for the tert-butyl and iodo groups are applied to this base value to estimate the chemical shifts of the aromatic carbons in the disubstituted compound. It is important to note that the additivity of substituent effects is an approximation, and minor deviations may be observed in an experimental spectrum.[2]

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-I) | 95.1 |

| C2 | 142.1 |

| C3 (C-tBu) | 152.9 |

| C4 | 130.6 |

| C5 | 137.6 |

| C6 | 127.1 |

| Quaternary C (t-Butyl) | 34.6 |

| Methyl C (t-Butyl) | 31.3 |

Disclaimer: These are predicted values and may differ from experimental results.

Substituent Effects on the Benzene Ring

The electronic effects of the tert-butyl and iodo substituents influence the chemical shifts of the aromatic carbons. The diagram below illustrates the logical relationship of these substituent effects, indicating the expected upfield or downfield shifts relative to benzene.

Caption: Substituent effects on aromatic ¹³C chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound.[3][4] A higher concentration will reduce the acquisition time but may lead to line broadening in the corresponding ¹H NMR spectrum.[3]

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this non-polar compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3]

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | The resonance frequency for ¹³C nuclei at this field strength. |

| Pulse Program | zgpg30 or similar with proton decoupling | Acquires a standard ¹³C spectrum with proton noise decoupling. |

| Pulse Width | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The duration of signal detection. |

| Relaxation Delay (D1) | 2.0 seconds | The time allowed for nuclear spins to return to equilibrium before the next pulse. |

| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[5] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

References

- 1. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Tert-butyl-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-tert-butyl-3-iodobenzene. Understanding these fragmentation pathways is critical for the structural elucidation and metabolic profiling of novel pharmaceutical compounds and research chemicals. This document outlines the predicted fragmentation cascade, supported by established principles of mass spectrometry, and provides a general experimental protocol for acquiring such data.

Core Concepts in Fragmentation

The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting carbocations and radical species. The presence of a bulky tert-butyl group and an iodine atom on the aromatic ring dictates a characteristic fragmentation pattern. The initial ionization event involves the removal of an electron to form the molecular ion (M+•). Subsequent fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of the most stable fragment ions.

A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary benzylic carbocation.[1] This [M-15]⁺ ion is often the base peak in the spectrum. Further fragmentation can proceed through various pathways, including the loss of neutral molecules or other radical species.

Predicted Fragmentation Pathway

The anticipated fragmentation of this compound begins with the formation of the molecular ion at m/z 260. The most favorable subsequent fragmentation is the loss of a methyl group from the tert-butyl substituent.

Figure 1. Proposed electron ionization fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.

| Ion Description | Proposed Structure | m/z (amu) | Predicted Relative Abundance |

| Molecular Ion | [C₁₀H₁₃I]⁺• | 260 | Moderate |

| Loss of Methyl | [C₉H₁₀I]⁺ | 245 | High (likely Base Peak) |

| Loss of tert-Butyl | [C₆H₄I]⁺ | 203 | Moderate |

| Loss of Iodine | [C₁₀H₁₃]⁺ | 133 | Moderate to Low |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Moderate to Low |

| tert-Butyl Cation | [C₄H₉]⁺ | 57 | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injection Port: Set to 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent.

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Process the acquired spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra of similar compounds.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental data may reveal additional minor fragmentation pathways or variations in relative abundances depending on the specific instrumentation and conditions used.

References

Crystal Structure Analysis of 1-Tert-butyl-3-iodobenzene: A Search for Definitive Data

Despite a comprehensive search of crystallographic databases and scientific literature, a definitive experimental crystal structure for 1-Tert-butyl-3-iodobenzene has not been reported in publicly accessible resources. Therefore, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

While information regarding the synthesis and properties of this compound is available, the specific spatial arrangement of its atoms and molecules in a crystalline solid remains undetermined or unpublished. This lack of a Crystallographic Information File (CIF) or similar dataset precludes the generation of in-depth structural tables and visualizations as requested.

One supporting information document mentions the three-dimensional size of the this compound molecule as 11.1 × 6.5 × 6.2 ų, but this does not represent the detailed atomic coordinates and unit cell parameters of a crystal lattice[1].

For researchers and professionals in drug development, the absence of a crystal structure for a target molecule is not uncommon. In such cases, several alternative and complementary approaches are typically employed to understand its three-dimensional properties:

-

Computational Modeling and Crystal Structure Prediction: In the absence of experimental data, computational methods can be used to predict the most likely crystal packing arrangements. These techniques, based on energy minimization and consideration of intermolecular forces, can provide valuable insights into potential polymorphs and solid-state behavior.

-

Analysis of Structurally Related Compounds: The crystal structures of closely related molecules can offer valuable clues about the expected packing motifs and intermolecular interactions of the target compound. For instance, while not a direct match, the crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate has been determined and provides an example of the crystallographic behavior of a molecule containing an iodobenzene moiety[2][3].

-

Experimental Crystallization Screening: For researchers actively working with this compound, a systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and crystallization techniques) could be undertaken to obtain single crystals suitable for X-ray diffraction analysis.

General Experimental Workflow for Crystal Structure Determination

For the benefit of researchers aiming to determine the crystal structure of this compound or similar compounds, a general experimental workflow is outlined below. This process represents the standard methodology in small-molecule crystallography.

Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.

This guide will be updated should the crystal structure of this compound become publicly available. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.

References

An In-depth Technical Guide to the Solubility of 1-Tert-butyl-3-iodobenzene in Organic Solvents

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-tert-butyl-3-iodobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this guide infers the compound's solubility based on the principle of "like dissolves like" and the known solubility of structurally similar compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of this compound for its application in experimental and industrial settings.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃I.[1][2] Its structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position. The presence of the large, non-polar tert-butyl group and the hydrophobic iodine atom significantly influences its physical and chemical properties, including its solubility.[3] Understanding the solubility of this compound is crucial for its use in organic synthesis, where it may act as a reactant, intermediate, or precursor for more complex molecules.[1]

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃I |

| Molecular Weight | 260.11 g/mol [2] |

| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Flash Point | 107.0 ± 7.7 °C[1] |

Inferred Solubility Profile

Based on the solubility of the related compound, iodobenzene, which is soluble in non-polar organic solvents like ether, chloroform, and benzene and insoluble in water, a similar solubility profile is expected for this compound.[3]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Expected Solubility |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Diethyl Ether | Slightly Polar | Soluble |

| Chloroform | Slightly Polar | Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer or shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

3.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the collected supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

Factors Influencing Solubility

The solubility of an organic compound is influenced by several factors. Understanding these can aid in solvent selection and experimental design.

Caption: Key factors that influence the solubility of a compound.

-

Polarity: As discussed, the principle of "like dissolves like" is the primary determinant of solubility.[4][5] The non-polar nature of this compound dictates its preference for non-polar solvents.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it consumes heat.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[5]

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a strong inference can be made about its solubility profile based on its molecular structure and the behavior of similar compounds. It is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.

References

A Technical Safety Guide to 1-Tert-butyl-3-iodobenzene

This document provides a comprehensive technical overview of the safety data for 1-Tert-butyl-3-iodobenzene (CAS: 58164-02-6), compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended to inform safe handling, storage, and emergency procedures for laboratory and research applications.

Chemical Identification and Properties

This compound is an organoiodine compound used as an intermediate in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | 1-Iodo-3-tert-butylbenzene, 3-(tert-Butyl)iodobenzene[4][5] |

| CAS Number | 58164-02-6[2][3][4][5] |

| Molecular Formula | C₁₀H₁₃I[2][4][5][6] |

| Molecular Weight | 260.11 g/mol [2][4] |

| InChIKey | DZOSRDFXDIXEEL-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Transparent liquid or powder[1][6] | ChemBK, ECHEMI |

| Density | 1.459 - 1.5 g/cm³[4][6] | ChemBK, Chemsrc |

| Boiling Point | 244.6°C at 760 mmHg[4][6] | ChemBK, Chemsrc |

| Flash Point | 107.0°C[4][6] | ChemBK, Chemsrc |

| Vapor Pressure | 0.0469 mmHg at 25°C[4][6] | ChemBK |

| LogP (Octanol/Water) | 4.94[4] | Chemsrc |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

Table 3: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[2][5] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[2][5] |

Signal Word: Warning [2][3][5]

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[2]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.

Table 4: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P270 | Do not eat, drink or smoke when using this product.[7] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this substance.

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): The selection of appropriate PPE is mandatory. A logical workflow for PPE selection based on the identified hazards is illustrated below.

Figure 1. Workflow for Personal Protective Equipment (PPE) Selection. -

Storage Conditions: Store in a cool, dark, and dry place.[3][6] The container should be tightly sealed and kept in a well-ventilated area.[5] The substance is noted to be light-sensitive.[6]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

-

Skin Contact: Take off contaminated clothing.[5] Wash the affected area immediately with soap and plenty of water.[9] If irritation occurs and persists, seek medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If symptoms occur or if the person feels unwell, call a poison center or doctor.[5]

-

Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8]

Spill and Fire Procedures

-